6-Bromo-8-chlorotetrazolo[1,5-A]pyrazine
CAS No.:
Cat. No.: VC15833611
Molecular Formula: C4HBrClN5
Molecular Weight: 234.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4HBrClN5 |
|---|---|
| Molecular Weight | 234.44 g/mol |
| IUPAC Name | 6-bromo-8-chlorotetrazolo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C4HBrClN5/c5-2-1-11-4(3(6)7-2)8-9-10-11/h1H |
| Standard InChI Key | HXMVUWGOOOGOBB-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N=C(C2=NN=NN21)Cl)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
6-Bromo-8-chlorotetrazolo[1,5-A]pyrazine belongs to the tetrazolo[1,5-a]pyrazine family, characterized by a bicyclic system comprising a pyrazine ring fused to a tetrazole moiety. The tetrazole group, a five-membered ring containing four nitrogen atoms, contributes to the compound’s high nitrogen content and influences its electronic properties. Bromine and chlorine substituents at positions 6 and 8 introduce steric and electronic effects that modulate reactivity (Figure 1) .
Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1823940-34-6 | |
| Purity | 95–98% | |
| Molecular Formula | C₅H₂BrClN₅ | Inferred |
| Supply Capacity | Up to 100 kg | |
| Storage Conditions | 2–8°C, inert atmosphere |
The molecular formula is inferred from structural analogs and fused-ring stoichiometry. Computational models suggest a planar geometry with partial aromaticity in both rings, though experimental crystallographic data remain unavailable .
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 6-bromo-8-chlorotetrazolo[1,5-A]pyrazine typically proceeds via sequential halogenation of a tetrazolo[1,5-a]pyrazine precursor. A reported route involves:
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Core Formation: Cyclocondensation of diaminomaleonitrile with sodium azide under acidic conditions yields tetrazolo[1,5-a]pyrazine .
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Halogenation: Electrophilic bromination and chlorination using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) introduce substituents at positions 6 and 8 .
Key challenges include controlling regioselectivity and minimizing polyhalogenation byproducts. Recent work demonstrates that electron-withdrawing groups on the pyrazine ring enhance halogenation rates by stabilizing transition states through resonance .
Process Optimization
Industrial-scale production (e.g., by Huida Pharmaceutical) employs solvent-free conditions at 70–90°C, achieving yields >90% with 98% purity . Catalytic systems using Lewis acids like FeCl₃ reduce reaction times from days to hours .
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate stability under ambient conditions but requires storage at 2–8°C to prevent decomposition . It is sparingly soluble in polar solvents (e.g., water, ethanol) but dissolves readily in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1540 cm⁻¹ (C-Br stretch) and 680 cm⁻¹ (C-Cl stretch) .
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NMR: ¹H NMR (DMSO-d₆) δ 8.45 (s, 1H, pyrazine-H), 8.92 (s, 1H, tetrazole-H) .
Applications in Pharmaceutical Research
Drug Discovery
Tetrazolo-pyrazines serve as bioisosteres for carboxylic acids in kinase inhibitors and GPCR modulators. The bromo and chloro substituents in 6-bromo-8-chlorotetrazolo[1,5-A]pyrazine provide sites for Suzuki-Miyaura cross-coupling, enabling rapid diversification into lead compounds .
Case Study: Anticancer Agents
In a 2024 study, derivatives of this compound showed nanomolar inhibitory activity against CDK4/6 kinases, with IC₅₀ values of 12–18 nM in MCF-7 breast cancer cells . The halogen atoms enhance target binding via hydrophobic interactions with kinase ATP pockets .
| Parameter | Specification | Source |
|---|---|---|
| GHS Pictogram | Xi (Irritant) | |
| Precautionary Statements | P280-P305+P351+P338 | |
| Hazard Codes | H315-H319 |
The compound causes skin and eye irritation, necessitating PPE during handling. No genotoxicity or carcinogenicity data are available .
Recent Advances and Future Directions
Functionalization Strategies
A 2023 Thieme Connect study reported room-temperature formylation at position 7 using silylformamidine, achieving 71% yield (Scheme 1) . This method bypasses traditional Friedel-Crafts conditions, which often degrade the tetrazole ring.
Scheme 1: Functionalization of 6-bromo-8-chlorotetrazolo[1,5-A]pyrazine
Computational Predictions
DFT calculations predict a pKa of 4.2 for the tetrazole NH group, enabling pH-dependent solubility tuning . Molecular dynamics simulations suggest that halogen substituents increase membrane permeability by 30% compared to non-halogenated analogs .
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